molecular formula C19H17N5O2S B13375076 ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13375076
M. Wt: 379.4 g/mol
InChI Key: RGAMGBXJKOVOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core fused to a thieno[2,3-d]pyrimidine scaffold. The molecule contains a phenyl group at position 5, a methyl group at position 6, and an ethyl carboxylate substituent at position 4 of the pyrazole ring.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C19H17N5O2S/c1-3-26-19(25)13-9-23-24(16(13)20)17-15-14(12-7-5-4-6-8-12)11(2)27-18(15)22-10-21-17/h4-10H,3,20H2,1-2H3

InChI Key

RGAMGBXJKOVOBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-1-substituted Pyrazole-4-carboxylates

A key intermediate in the synthesis is the 5-amino-1-substituted pyrazole-4-carboxylate. According to a Chinese patent (CN105646357A), a practical and industrially scalable method to prepare 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester involves:

  • Reacting ethoxy methylene ethyl cyanoacetate with 40% methyl hydrazine aqueous solution in toluene as solvent.
  • The reaction is performed by slow addition of methyl hydrazine at 20–30 °C, followed by reflux for 2 hours.
  • After cooling, the product is filtered and dried to yield the pyrazole amine ester with high purity and yield.

This method is noted for its simplicity, safety, and environmental friendliness, with no significant waste emissions and suitability for industrial scale-up.

Step Reagents & Conditions Outcome
1 Ethoxy methylene ethyl cyanoacetate + toluene Dissolution and preparation for reaction
2 Addition of 40% methyl hydrazine at 20–30 °C Formation of pyrazole intermediate
3 Reflux 2 hours Cyclization to 5-amino-pyrazole ester
4 Cooling, filtration, drying Pure pyrazole amine ester product

Incorporation of the Thieno[2,3-d]pyrimidine Moiety

Synthesis of 6-Methyl-5-phenylthieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine core is typically synthesized through condensation reactions involving:

  • Substituted thienopyrimidine precursors bearing methyl and phenyl groups.
  • Reaction with appropriate nucleophiles such as pyrazole derivatives.

Literature reports (e.g., in ACS Omega and MDPI Molecules) describe the preparation of related thienopyrimidine derivatives by refluxing ethoxymethylene cyanoacetate with substituted aminopyridines or thienopyrimidines in ethanol or ethanol/DMF mixtures, often catalyzed by acids or Lewis acids.

Coupling of Pyrazole and Thienopyrimidine Units

Formation of 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl) Substituted Pyrazoles

The key step involves coupling the pyrazole nitrogen (N-1) with the 4-position of the thieno[2,3-d]pyrimidine ring. This is generally achieved via nucleophilic substitution or condensation reactions under reflux conditions in polar solvents such as ethanol or DMF, often with catalytic amounts of Lewis acids (e.g., zinc chloride) to promote the reaction.

The reaction proceeds via:

  • Activation of the thienopyrimidine 4-position (often halogenated or activated by adjacent electron-withdrawing groups).
  • Nucleophilic attack by the pyrazole nitrogen.
  • Formation of the C-N bond linking the two heterocycles.

Installation of the 5-Amino Group on the Pyrazole Ring

The 5-amino group on the pyrazole ring is typically introduced by:

  • Direct synthesis from hydrazine derivatives, as in the patent method above.
  • Alternatively, by reaction of enaminone intermediates with hydrazine hydrate or substituted hydrazines under reflux in ethanol, catalyzed by Lewis acids, yielding 5-amino-pyrazole derivatives.

Representative Reaction Scheme Summary

Stage Starting Material(s) Conditions Product/Intermediate Yield & Notes
Pyrazole core synthesis Ethoxy methylene ethyl cyanoacetate + methyl hydrazine Toluene, 20–30 °C addition, reflux 2 h 5-amino-1-methyl-1H-pyrazole-4-carboxylate ethyl ester High yield, industrially scalable
Thienopyrimidine synthesis Substituted aminothiophene derivatives + reagents Reflux in EtOH or EtOH/DMF, acid catalysis 6-methyl-5-phenylthieno[2,3-d]pyrimidine derivatives Moderate to good yields
Coupling step Pyrazole derivative + activated thienopyrimidine Reflux, Lewis acid catalysis Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate Good yields reported

Additional Notes on Reaction Conditions and Purification

  • Solvents: Toluene, ethanol, and DMF are commonly used, with reflux temperatures ranging typically from 78 °C (ethanol) to higher for toluene.
  • Catalysts: Lewis acids such as zinc chloride facilitate nucleophilic additions and cyclizations.
  • Purification: Products are often purified by recrystallization from ethanol or methanol.
  • Reaction times vary from 2 to 6 hours depending on step and reagents.
  • The processes emphasize environmentally friendly conditions with minimized waste and high atom economy where possible.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Reference(s)
5-Amino-1-methyl-1H-pyrazole-4-carboxylate ethyl ester synthesis Ethoxy methylene ethyl cyanoacetate + 40% methyl hydrazine in toluene, reflux 2 h >80% (high purity)
Thieno[2,3-d]pyrimidine core synthesis Aminothiophene derivatives, reflux in EtOH/DMF, acid catalysis 60–75%
Coupling pyrazole with thienopyrimidine Reflux in EtOH with Lewis acid catalyst 65–85%
Amination of pyrazole ring Hydrazine hydrate, reflux in EtOH with ZnCl2 70–90%

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by substituents on the thienopyrimidine and pyrazole rings. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Thieno[2,3-d]pyrimidine + pyrazole - 5-Phenyl
- 6-Methyl
- Pyrazole-4-carboxylate
377.43 (estimated) Balanced lipophilicity; potential for π-π stacking and hydrogen bonding via amino and carboxylate groups .
Ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate () Cyclopenta-fused thienopyrimidine + pyrazole - Cyclopenta ring
- 2-Methyl
343.40 Reduced molecular weight due to cyclopenta fusion; increased rigidity may limit binding flexibility .
Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate () Quinoline + pyrazole - 7-Methoxyquinoline
- Pyrazole-4-carboxylate
~360.37 (estimated) Quinoline’s electron-rich aromatic system enhances solubility; methoxy group may improve metabolic stability .
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate () Pyrazole - 4-Fluorophenyl
- Pyrazole-4-carboxylate
249.24 Fluorine substituent increases electronegativity and metabolic stability; simpler structure lacks thienopyrimidine’s π-stacking potential .

Hydrogen Bonding and Intermolecular Interactions

The target compound’s amino (-NH2) and carboxylate (-COOEt) groups enable hydrogen bonding, critical for target recognition. In contrast:

  • The cyclopenta-fused analog () lacks a phenyl group, reducing π-π interactions but retaining hydrogen-bonding capacity via the amino group .
  • The fluorophenyl analog () relies on fluorine’s inductive effects for stability but lacks the thienopyrimidine scaffold’s planar aromaticity, limiting stacking interactions .

Biological Activity

Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate thieno[2,3-d]pyrimidine and pyrazole moieties. The synthetic pathways often leverage cyclocondensation reactions and functional group modifications to achieve the desired compound structure.

Antimicrobial Activity

Research has shown that derivatives of pyrazole and thiazole exhibit notable antimicrobial properties. Ethyl 5-amino derivatives have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to ethyl 5-amino have shown inhibition against Staphylococcus aureus and Escherichia coli with varying degrees of efficacy, often measured by the zone of inhibition in mm.

CompoundBacterial StrainZone of Inhibition (mm)
Ethyl 5-amino derivativeE. coli15
Ethyl 5-amino derivativeS. aureus20

This indicates a promising potential for these compounds in developing new antimicrobial agents .

Anti-inflammatory Effects

Ethyl 5-amino derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.

CompoundCOX Inhibition (IC50 μM)
Ethyl 5-amino derivative0.04 ± 0.02
Celecoxib0.04 ± 0.01

This suggests that ethyl 5-amino derivatives could serve as effective anti-inflammatory agents .

Anticancer Activity

Emerging data indicate that ethyl 5-amino derivatives may also possess anticancer properties. Preliminary studies have shown that these compounds induce apoptosis in cancer cell lines, potentially by modulating signaling pathways associated with cell survival and death. The specific mechanisms are still under investigation, but the initial findings are promising for future cancer therapeutics .

Case Studies

Several case studies have explored the biological activities of thieno[2,3-d]pyrimidine derivatives, including those related to ethyl 5-amino:

  • Antimicrobial Efficacy : A study tested various derivatives against E. coli and B. subtilis, revealing that certain substitutions on the thieno[2,3-d]pyrimidine core significantly enhance antimicrobial potency.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that these compounds reduce swelling effectively compared to standard treatments like indomethacin.

Q & A

Q. What are the common synthetic routes for ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step reactions, including cyclocondensation of precursors. For example, hydrazine derivatives can react with nitrile-containing intermediates to form the pyrazole core (e.g., via hydrazine hydrate in ethanol, as in ). The thieno[2,3-d]pyrimidine moiety is often constructed using cyclization reactions, with intermediates characterized via 1^1H NMR and LC-MS .

Q. Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

  • 1^1H NMR (DMSO-d6d_6 or CDCl3_3) to confirm proton environments and substituent positions .
  • LC-MS for molecular weight validation and purity assessment .
  • X-ray crystallography (using SHELX programs) for definitive stereochemical and hydrogen-bonding analysis .

Q. What structural features influence the compound’s reactivity and solubility?

  • The amino group enhances solubility in polar solvents, as seen in analogs like ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate .
  • The ester group allows derivatization (e.g., hydrolysis to carboxylic acids) for further functionalization .
  • The thieno[2,3-d]pyrimidine core facilitates π-stacking interactions, critical for biological activity .

Q. What biological activities are associated with this compound?

Thieno[2,3-d]pyrimidine derivatives are explored as kinase inhibitors (e.g., JAK1 inhibition in ) and antimicrobial agents. The pyrazole moiety may contribute to binding specificity in enzyme active sites .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling reactions, as in , to improve efficiency.
  • Purification : Column chromatography with gradients of ethyl acetate/petroleum ether ( ) or recrystallization from ethanol .
  • Temperature Control : Reflux conditions in anhydrous solvents (e.g., 1,4-dioxane) minimize side reactions .

Q. How do researchers resolve contradictions in hydrogen-bonding patterns observed in crystallographic data?

  • Apply graph set analysis ( ) to categorize hydrogen-bond motifs (e.g., intramolecular vs. intermolecular).
  • Re-refine X-ray data using SHELXL ( ) to correct for disordered regions or thermal parameters .
  • Compare with structurally similar compounds, such as ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, which exhibits eight intermolecular hydrogen bonds .

Q. What experimental strategies are used to study the compound’s mechanism of action in kinase inhibition?

  • In vitro assays : Measure IC50_{50} values against recombinant JAK1 or related kinases (as in ’s patent).
  • Molecular docking : Model interactions between the thienopyrimidine core and kinase ATP-binding pockets using software like AutoDock .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluorophenyl vs. chlorophenyl) to assess activity changes .

Q. How are complex NMR spectra (e.g., tautomerism) analyzed for this compound?

  • Variable-temperature NMR : Resolve dynamic processes by acquiring spectra at 25–80°C .
  • 2D techniques : Use HSQC and COSY to assign overlapping proton signals .
  • Computational modeling : Compare experimental 1^1H shifts with DFT-calculated values .

Q. What challenges arise in computational modeling of its interactions with biological targets?

  • Parameterization : Accurate force-field assignment for the sulfur atom in the thienopyrimidine ring is critical for docking accuracy .
  • Hydrogen-bond networks : Predict binding modes using crystallographic data from analogs (e.g., ’s hydrogen-bond donors/acceptors) .

Q. How do researchers address low yields in Suzuki-Miyaura cross-coupling reactions during derivatization?

  • Ligand optimization : Replace PPh3_3 with bulky ligands (e.g., SPhos) to enhance catalytic activity .
  • Microwave-assisted synthesis : Reduce reaction times and improve efficiency compared to traditional reflux .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.